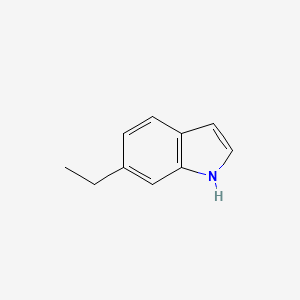

6-ethyl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHUZMFMIIFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592866 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-24-6 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 6-ethyl-1H-indole Scaffold

An In-depth Technical Guide to the Synthesis of 6-ethyl-1H-indole

The indole nucleus is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in drug discovery due to its prevalence in biologically active natural products and pharmaceuticals.[1][2] The specific substitution pattern on the indole ring profoundly influences its physicochemical properties and biological interactions. The this compound motif, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including antimigraine agents of the triptan class, anti-inflammatory drugs, and novel materials.[3][4]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and process development professionals who require not only a procedural overview but also a deep mechanistic understanding to inform their synthetic strategies. We will move beyond simple recitation of steps to explore the causality behind experimental choices, offering field-proven insights into optimizing these critical transformations.

The Fischer Indole Synthesis: A Classic and Versatile Approach

First reported by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole core.[3][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[6][7]

Mechanistic Deep Dive

The synthesis of this compound via the Fischer pathway commences with the reaction of (4-ethylphenyl)hydrazine with an appropriate carbonyl compound, such as pyruvic acid or acetaldehyde. The resulting hydrazone undergoes a cascade of transformations under acidic conditions.

The core of the mechanism involves a critical[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[3][5][9] This step is irreversible and forms the crucial C-C bond at the ortho position of the aromatic ring. Subsequent cyclization and elimination of ammonia lead to the rearomatization of the system, yielding the stable indole product.[10] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[3]

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Experimental Protocol: Synthesis from (4-ethylphenyl)hydrazine and Pyruvic Acid

This two-step, one-pot procedure involves the formation of this compound-2-carboxylic acid, followed by thermal decarboxylation. Using pyruvic acid is often more reliable and higher-yielding than using acetaldehyde directly.[6]

Materials:

-

(4-ethylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ethylene glycol (for decarboxylation)

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Hydrazone Formation:

-

To a stirred solution of (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature.

-

Add pyruvic acid (1.05 eq) dropwise to the mixture.

-

Heat the reaction to 60 °C for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC. Do not isolate the intermediate.

-

-

Cyclization:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA, 10x by weight). Causality: PPA serves as both a Brønsted acid catalyst and a dehydrating agent, effectively driving the cyclization and subsequent aromatization.[3][6] Its high viscosity ensures an elevated reaction temperature.

-

Heat the mixture to 100-120 °C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction's completion via TLC.

-

-

Work-up and Isolation of Carboxylic Acid Intermediate:

-

Allow the mixture to cool to approximately 80 °C and carefully pour it onto crushed ice.

-

The precipitated solid (this compound-2-carboxylic acid) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

-

Decarboxylation:

-

Suspend the crude carboxylic acid in a high-boiling solvent such as ethylene glycol.

-

Heat the mixture to 160-180 °C until gas evolution (CO₂) ceases (typically 1-2 hours).

-

Cool the reaction, dilute with water, and extract the product with dichloromethane (3x).

-

Wash the combined organic layers with 1M NaOH, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

-

The Madelung Synthesis: A High-Temperature Base-Catalyzed Approach

The Madelung synthesis, reported in 1912, provides an alternative route to indoles through the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures.[8] This method is particularly useful for preparing indoles that are not easily accessible through the Fischer synthesis.

Mechanistic Rationale

For the synthesis of this compound, the required precursor is N-(5-ethyl-2-methylphenyl)formamide. The reaction is initiated by a strong base (e.g., sodium ethoxide or potassium tert-butoxide) which deprotonates the benzylic methyl group and the amide nitrogen. The resulting dianion undergoes an intramolecular cyclization, attacking the amide carbonyl to form a heterocyclic intermediate. Subsequent elimination of a water molecule yields the indole.

Causality: The requirement for high temperatures (200–400 °C) and strong bases has historically limited the scope of this reaction due to poor functional group tolerance.[8] However, modern variations, such as the Smith-modified Madelung synthesis using organolithium reagents, can proceed at much lower temperatures.[8]

Caption: General mechanism of the Madelung Synthesis.

Generalized Experimental Protocol

Materials:

-

N-(5-ethyl-2-methylphenyl)formamide

-

Potassium tert-butoxide (t-BuOK)

-

High-boiling inert solvent (e.g., N-methyl-2-pyrrolidone (NMP) or diphenyl ether)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add N-(5-ethyl-2-methylphenyl)formamide (1.0 eq) and the solvent.

-

Add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like t-BuOK is critical to promote the necessary deprotonation without competing side reactions like amide hydrolysis.[1]

-

-

Cyclization:

-

Heat the reaction mixture to 200-250 °C for 4-6 hours. The reaction progress should be monitored by quenching an aliquot and analyzing by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and carefully quench by adding water.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or toluene (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Modern Palladium-Catalyzed Indole Syntheses

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder and more functional-group-tolerant alternatives to classical methods.[11][12] Several Pd-catalyzed strategies can be adapted for the synthesis of this compound.

Buchwald-Hartwig/Fischer Hybrid Synthesis

A powerful modern approach combines a palladium-catalyzed N-arylation (a Buchwald-Hartwig type reaction) with the classical Fischer synthesis.[3][11] This strategy allows for the in situ formation of the N-arylhydrazone, which then undergoes acid-catalyzed cyclization.

Causality: This method expands the scope of the Fischer synthesis to aryl halides that may not be readily converted into arylhydrazines. The choice of phosphine ligand (e.g., Xantphos, BINAP) is critical for the efficiency of the initial C-N coupling step, as it stabilizes the palladium catalyst and facilitates the reductive elimination.[11]

Caption: Workflow for the Buchwald/Fischer hybrid synthesis.

Intramolecular Heck Cyclization

Another powerful palladium-catalyzed method involves the intramolecular Heck reaction of an N-vinyl or N-allyl-2-haloaniline.[13] For this compound, this would require a precursor like N-vinyl-4-ethyl-2-iodoaniline.

The mechanism involves the oxidative addition of Pd(0) to the aryl-halide bond, followed by intramolecular migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and forms the indole product.[13] This method offers excellent regiochemical control.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route to this compound depends heavily on the specific constraints of the project, including scale, cost, available starting materials, and required purity.

| Pathway | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Fischer Indole | (4-ethylphenyl)hydrazine, Carbonyl compound | Strong Acid (PPA, H₂SO₄, ZnCl₂) | 50-80% | Cost-effective, scalable, versatile | Harsh acidic conditions, limited functional group tolerance |

| Madelung | N-(5-ethyl-2-methylphenyl)formamide | Strong Base (t-BuOK, NaOEt) | 40-70% | Access to indoles not available via Fischer | Very harsh conditions (high temp), poor functional group tolerance |

| Buchwald/Fischer | 4-ethyl-bromobenzene, Hydrazone | Pd Catalyst, Phosphine Ligand, Base, Acid | 60-90% | Mild conditions, excellent functional group tolerance, broad scope | Higher cost (catalyst, ligand), requires inert atmosphere |

| Heck Cyclization | 4-ethyl-2-iodoaniline derivative | Pd Catalyst, Ligand, Base | 70-95% | Very mild, excellent regiocontrol | Multi-step precursor synthesis may be required |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The Fischer Indole Synthesis remains a robust and economical choice for large-scale production, provided the required functional groups can withstand strong acidic conditions. For substrates incompatible with harsh acids, or for applications requiring greater precision and milder conditions, modern palladium-catalyzed methods offer superior alternatives, albeit at a higher initial cost. The Madelung synthesis , while historically significant, is generally reserved for specific substitution patterns that are difficult to access through other means. A thorough evaluation of starting material availability, process scalability, and overall cost-effectiveness is paramount when selecting the appropriate synthetic strategy for this valuable chemical intermediate.

References

- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry. Available online[7]

- Wikipedia. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available online[3]

- Wikipedia. Madelung synthesis. Wikipedia, The Free Encyclopedia. Available online[9]

- J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific. Available online[10]

- Antipin, D. G., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available online[15][16]

- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available online[6]

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Available online[8]

- Abe, M., et al. (2016). DEVELOPMENT OF MADELUNG-TYPE INDOLE SYNTHESIS USING COPPER-CATALYZED AMIDATION/CONDENSATION STRATEGY. HETEROCYCLES, Vol. 92, No. 5. Available online[1]

- Taber, D. F., & Stachel, S. J. (2011). Madelung Indole Synthesis.

- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available online[18]

- Grokipedia. Fischer indole synthesis. Grokipedia. Available online[4]

- Ciaffo, G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available online[19]

- ResearchGate. Fischer indole synthesis | Request PDF.

- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available online[12]

- Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Available online[21]

- Scientia Iranica. (2014). Fischer indole synthesis. Scientia Iranica. Available online[5]

- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available online[2]

- Shodhganga. Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. INFLIBNET Centre. Available online[14]

- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available online[11]

- Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available online[22]

- MDPI. (2022).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. testbook.com [testbook.com]

- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

An In-depth Technical Guide to the Physicochemical Properties of 6-ethyl-1H-indole

Foreword: The Significance of the Indole Scaffold in Modern Research

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological systems.[1] For researchers, scientists, and drug development professionals, the functionalization of the indole ring offers a pathway to modulate biological activity, enhance metabolic stability, and fine-tune physicochemical properties to create novel therapeutic agents and advanced materials.[2] 6-ethyl-1H-indole, a specific derivative, represents a valuable scaffold whose ethyl substituent at the 6-position can significantly influence its lipophilicity and steric interactions, making a thorough understanding of its physicochemical profile essential for its application. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, supported by detailed experimental methodologies and the scientific rationale underpinning these analytical choices.

Core Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its behavior in various chemical reactions and formulations.

Structural and General Properties

The fundamental properties of this compound are summarized below. These values form the basis for both theoretical predictions and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 4765-24-6 | ChemicalBook |

| Molecular Formula | C₁₀H₁₁N | ChemicalBook |

| Molecular Weight | 145.20 g/mol | ChemicalBook |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

| Storage Temperature | 2-8°C | ChemicalBook |

Thermodynamic and Acidity Properties

The thermodynamic properties dictate the compound's physical state and stability under varying conditions, while its acidity is crucial for understanding its behavior in physiological and chemical environments.

| Property | Value | Method | Source |

| Melting Point | 45-46 °C | Not specified | ChemicalBook |

| Boiling Point | 78-82 °C (at 0.07 Torr) | Vacuum Distillation | ChemicalBook |

| Density | 1.078 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| pKa (Acidity of N-H) | 17.33 ± 0.30 | Predicted | ChemicalBook |

Synthesis Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5][6] This reaction is highly versatile and allows for the introduction of a wide range of substituents onto the indole core.

Reaction Mechanism

The synthesis of this compound would likely proceed via the reaction of (4-ethylphenyl)hydrazine with a suitable two-carbon aldehyde equivalent (like acetaldehyde) or its precursor under acidic catalysis.

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

Experimental Methodologies for Physicochemical Characterization

To ensure the scientific integrity of the data, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is a superior method for melting point determination compared to traditional capillary methods. It provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔHfus), offering deeper thermodynamic insight into the compound's crystal lattice.[7][8][9] For a crystalline organic molecule like this compound, DSC can accurately detect the sharp endothermic peak corresponding to its melting transition and can also be used to assess its purity.[8] The technique is highly sensitive and requires only a small amount of sample.[8]

Sources

- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

The Unambiguous Assignment of 6-ethyl-1H-indole: A Technical Guide to Synthesis and Spectroscopic Characterization

This in-depth technical guide provides a comprehensive overview of the synthesis and structural elucidation of 6-ethyl-1H-indole, a substituted indole of interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of facts, offering insights into the rationale behind experimental choices and providing a self-validating framework for its characterization.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in medicinal chemistry.[1] The strategic placement of substituents on the indole nucleus allows for the fine-tuning of its pharmacological and physicochemical properties. The 6-position, in particular, offers a vector for modification that can significantly influence bioactivity without sterically hindering the key interactions at the pyrrole nitrogen or the C2/C3 positions. This compound serves as an exemplary model for understanding the impact of such a substitution on the molecule's spectroscopic signature.

Synthesis of this compound: A Practical Approach

The Fischer indole synthesis remains one of the most robust and versatile methods for the preparation of substituted indoles.[2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, provides a direct route to the indole core.[4][5]

Proposed Synthetic Protocol: Fischer Indole Synthesis

A reliable method for the synthesis of this compound involves the reaction of (4-ethylphenyl)hydrazine with an appropriate acetaldehyde equivalent, followed by acid-catalyzed cyclization.

Step 1: Formation of the Hydrazone

(4-ethylphenyl)hydrazine is condensed with acetaldehyde dimethyl acetal in a suitable solvent, such as ethanol, with a catalytic amount of acid to form the corresponding hydrazone. The acetal is used as a more stable and easily handled precursor to acetaldehyde.

Step 2: Acid-Catalyzed Cyclization

The resulting hydrazone is then subjected to cyclization using a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent like ethanol. The elevated temperature facilitates the[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

Experimental Protocol:

-

To a solution of (4-ethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add a solution of acetaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone by thin-layer chromatography (TLC).

-

Once the hydrazone formation is complete, carefully add the reaction mixture to a pre-heated solution of polyphosphoric acid at 80-100 °C.

-

Maintain the temperature and stir vigorously for 1-2 hours.

-

Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Structural Elucidation and Characterization: A Multi-faceted Spectroscopic Approach

The unambiguous structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. The following sections detail the expected data from each method, providing a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | H-1 (NH) |

| ~7.55 | d | ~8.4 | H-4 |

| ~7.35 | s | - | H-7 |

| ~7.10 | t | ~2.8 | H-2 |

| ~6.95 | dd | ~8.4, 1.6 | H-5 |

| ~6.50 | t | ~2.2 | H-3 |

| ~2.75 | q | ~7.6 | -CH₂-CH₃ |

| ~1.30 | t | ~7.6 | -CH₂-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | C-7a |

| ~135.0 | C-6 |

| ~128.0 | C-3a |

| ~124.5 | C-2 |

| ~121.0 | C-4 |

| ~120.0 | C-5 |

| ~110.0 | C-7 |

| ~102.5 | C-3 |

| ~29.0 | -CH₂-CH₃ |

| ~16.0 | -CH₂-CH₃ |

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

-

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. For this compound, key correlations would be observed between the ethyl protons (-CH₂- and -CH₃), and among the aromatic protons on the benzene ring (H-4, H-5).[7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons.[6][9] This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, H-4 to C-4, H-7 to C-7, and the ethyl protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[1][10][11] Key HMBC correlations for this compound would include:

-

The ethyl protons (-CH₂-) to C-5, C-6, and C-7.

-

H-7 to C-5, C-6, and C-7a.

-

H-4 to C-3a, C-5, and C-7a.

-

H-2 and H-3 to C-3a and C-7a.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. researchgate.net [researchgate.net]

Biological activity screening of 6-ethyl-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 6-Ethyl-1H-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of nature's most privileged heterocyclic scaffolds.[1][2][3] Its structural motif is integral to a vast array of natural products, endogenous molecules like the amino acid tryptophan, and a multitude of approved medicinal agents.[3][4] The versatility of the indole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This chemical tractability enables indole derivatives to mimic peptide structures and bind reversibly to a wide range of biological targets, cementing their role in modern drug discovery.[2][4]

This guide focuses specifically on This compound derivatives . The strategic placement of an ethyl group at the C6 position of the indole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This substitution can enhance lipophilicity, potentially improving membrane permeability, and provide a crucial interaction point within a target protein's binding pocket. Our exploration will provide a comprehensive framework for the systematic screening of these derivatives across key therapeutic areas, guiding researchers from initial synthesis to the identification of promising lead compounds.

Part 1: Synthesis of the this compound Core

The foundation of any screening campaign is the robust synthesis of the core chemical scaffold. The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and an appropriate ketone or aldehyde.[5] For the synthesis of a this compound precursor, such as ethyl this compound-2-carboxylate, the Japp-Klingemann reaction provides an effective route.[6]

Exemplary Synthetic Workflow: Japp-Klingemann Indole Synthesis

The Japp-Klingemann reaction involves the condensation of a diazonium salt with a β-keto ester, followed by cyclization to form the indole nucleus. This method offers a high degree of control over the substitution pattern.

Caption: General workflow for Japp-Klingemann synthesis of a substituted indole.

This core structure can then be further functionalized at the N1, C2, and C3 positions to generate a diverse library of this compound derivatives for biological screening.[7]

Part 2: A Multi-Pronged Approach to Biological Activity Screening

A successful screening campaign evaluates a compound library against a diverse panel of biological targets and disease models. This section details validated, step-by-step protocols for assessing the antimicrobial, anticancer, anti-inflammatory, and neuroprotective potential of this compound derivatives.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[8] Indole derivatives have shown significant promise, exhibiting activity against a broad spectrum of bacteria and fungi.[2][8][9][10]

Caption: Workflow for identifying antimicrobial indole derivatives.

This method determines the lowest concentration of a compound that visibly inhibits microbial growth.[9][11]

Causality: The broth microdilution assay is superior to disc diffusion for quantitative analysis, as it provides a specific concentration (MIC) value, which is essential for comparing the potency of different compounds and for subsequent structure-activity relationship (SAR) studies.

-

Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Compound Addition: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation: Example MIC Values

| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| 6-Et-Indole-A | 6.25 | 50 | 12.5 |

| 6-Et-Indole-B | >50 | >50 | >50 |

| 6-Et-Indole-C | 3.125 | 12.5 | 6.25 |

| Ampicillin | 0.5 | 4 | N/A |

| Fluconazole | N/A | N/A | 2 |

Data is hypothetical for illustrative purposes. Results for indole derivatives can range from 3.125-50 µg/mL or higher.[8]

Anticancer Activity Screening

The indole scaffold is a cornerstone of many anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases, and DNA synthesis.[3][12][13]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay is a robust, high-throughput method for initial cytotoxicity screening. It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Many indole derivatives function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[12][14][15]

Caption: Dual approach for assessing kinase inhibition.

Data Presentation: Example Anticancer Activity

| Compound ID | HCT116 IC50 (µM) | A549 IC50 (µM) | EGFR IC50 (µM) |

| 6-Et-Indole-D | 6.43 | 9.62 | 2.80 |

| 6-Et-Indole-E | 19.0 | 25.4 | >50 |

| Erlotinib | 17.86 | 19.41 | 0.04 |

Data inspired by real findings for indole-based compounds.[12]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, can modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) enzymes.[1][16]

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. Activated macrophages produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the ability of a compound to suppress this key inflammatory response.

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the NO concentration.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Neuroprotective Activity Screening

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress and the aggregation of proteins like amyloid-beta (Aβ).[17][18] Indole derivatives have shown potential as multi-target neuroprotective agents.[17][19][20]

Causality: The Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay directly measures the ability of a compound to prevent or disrupt the aggregation of Aβ peptides, a central pathological event in Alzheimer's disease.[19]

-

Aβ Preparation: Prepare a solution of Aβ(25-35) or Aβ(1-42) peptide (e.g., 40 µM) in PBS (pH 7.4).

-

Incubation: In a 96-well plate, mix the Aβ peptide solution with the test indole derivatives (e.g., 30 µM). Include a control with Aβ alone. Incubate at 37°C for 24 hours with gentle agitation to promote aggregation.

-

ThT Staining: Add a Thioflavin T staining solution (e.g., 20 µM) to each well and incubate for 30 minutes in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: A lower fluorescence signal in the presence of the test compound compared to the Aβ-only control indicates inhibition of aggregation. Calculate the percentage of inhibition.

Caption: Integrated workflow for screening neuroprotective agents.

Conclusion: From Screening Data to Drug Candidate

This guide provides a foundational framework for the systematic biological evaluation of this compound derivatives. The described protocols, from synthesis to multi-faceted screening, offer a robust pathway for identifying compounds with significant therapeutic potential. A positive "hit" in any of these primary screens is not an endpoint but a critical starting point. Subsequent steps involve rigorous structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADMET profiling to assess drug-like properties, and eventual validation in more complex in vivo models.[21] The indole nucleus continues to be a remarkably fruitful scaffold in the quest for novel medicines, and a systematic and logical screening approach is paramount to unlocking its full potential.

References

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health (NIH). [Link]

- Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. [Link]

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu

- Development of new indole-derived neuroprotective agents. PubMed. [Link]

- Indole derivatives as neuroprotectants. PubMed. [Link]

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. [Link]

- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents.

- Antimicrobial screening results of synthesized indole compounds.

- Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

- Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. PubMed. [Link]

- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

- Neuroprotective Activities of New Monoterpenoid Indole Alkaloid

- Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters. [Link]

- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. [Link]

- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central. [Link]

- Synthesis, in vitro, in silico and DFT studies of indole curcumin derivatives as potential anticancer agents. King Fahd University of Petroleum & Minerals. [Link]

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH). [Link]

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Recent advancements on biological activity of indole and their derivatives: A review.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. [Link]

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

- Biomedical Importance of Indoles. PubMed Central. [Link]

Sources

- 1. chesci.com [chesci.com]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel 6-Ethyl-1H-Indole Analogs: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique ability to mimic peptide structures and bind to various enzymes makes it a privileged framework in drug discovery.[4][5] This guide provides a comprehensive technical overview of the strategic process for discovering, synthesizing, isolating, and characterizing novel 6-ethyl-1H-indole analogs. We delve into the rationale behind selecting synthetic pathways, offer detailed experimental protocols for both classical and modern methodologies, and outline a robust workflow for purification and structural elucidation, thereby equipping researchers with the necessary tools to navigate this promising area of chemical exploration.

The Significance of the 6-Substituted Indole Core

While the indole ring system as a whole is pharmacologically significant, functionalization at specific positions can dramatically alter biological activity.[6][7] Substitution at the C-6 position, in particular, has been shown to enhance metabolic stability and modulate potency in various therapeutic targets. For instance, introducing substituents at the C-6 position of certain indole-based compounds has led to improved efficacy in antiprion agents and other biologically active molecules.[8] The ethyl group at this position provides a valuable lipophilic handle that can influence pharmacokinetics and receptor binding interactions. The discovery of novel this compound analogs, therefore, represents a fertile ground for identifying new lead compounds in oncology, neurology, and infectious diseases.[3][4][6]

Strategic Synthesis: Pathways to Novel Analogs

The successful synthesis of a target indole analog hinges on the careful selection of a reaction pathway that accommodates the desired substitution patterns and functional group tolerance. We will explore two powerful and widely applicable methods: the classic Fischer Indole Synthesis and the modern Larock Indole Synthesis.

The Fischer Indole Synthesis: A Time-Honored Approach

First reported in 1883, the Fischer indole synthesis remains a vital method for constructing the indole core.[9] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9][10] For our target, this compound, the key precursors would be (4-ethylphenyl)hydrazine and a suitable carbonyl compound.

Causality Behind Experimental Choices:

-

Arylhydrazine Selection: The choice of (4-ethylphenyl)hydrazine directly installs the required ethyl group at the C-6 position of the final indole ring.

-

Carbonyl Partner: To produce the parent this compound, pyruvic acid is a common choice, which forms an indole-2-carboxylic acid intermediate that can be subsequently decarboxylated.[11] Using acetaldehyde is often problematic and can lead to failure.[9][11]

-

Acid Catalyst: The strength of the acid catalyst is critical.[12] Polyphosphoric acid (PPA) is highly effective for cyclization due to its strong dehydrating and acidic properties. However, for sensitive substrates, milder catalysts like zinc chloride (ZnCl₂) or even acetic acid may be required to prevent degradation or unwanted side reactions.[11][12]

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).

-

Stir the mixture at room temperature for 30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the hydrazine.

-

-

Indolization/Cyclization:

-

Heat the reaction mixture to 80-100 °C.

-

Slowly add Polyphosphoric acid (PPA) (5-10 eq by weight) in portions. The mixture will become viscous and exothermic.

-

Maintain the temperature for 2-4 hours, continuing to monitor the reaction by TLC until the hydrazone spot has disappeared and a new, UV-active product spot is dominant.[9]

-

-

Workup and Isolation:

-

Allow the mixture to cool to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude this compound-2-carboxylic acid under vacuum. This product can be carried forward for decarboxylation or purified further.

-

The Larock Indole Synthesis: A Versatile Cross-Coupling Strategy

For creating more complex or highly substituted analogs, modern palladium-catalyzed cross-coupling reactions offer superior versatility and functional group tolerance. The Larock indole synthesis involves the reaction of an ortho-haloaniline with a disubstituted alkyne.[13][14] This method is particularly powerful as it allows for diverse substituents to be introduced at the C-2 and C-3 positions.

Causality Behind Experimental Choices:

-

Starting Materials: To synthesize a 6-ethyl analog, one would start with 4-ethyl-2-iodoaniline. The choice of alkyne directly dictates the substitution at the 2- and 3-positions of the indole ring.

-

Catalyst System: A palladium catalyst, typically Palladium(II) acetate (Pd(OAc)₂), is essential for the catalytic cycle.[14]

-

Additives: A chloride salt, such as lithium chloride (LiCl), is often crucial for the reaction's efficiency.[13] A base, like potassium carbonate (K₂CO₃), is required to neutralize the HX generated during the reaction.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-ethyl-2-iodoaniline (1.0 eq), Pd(OAc)₂ (3-5 mol%), and LiCl (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) as the solvent.

-

-

Addition of Reagents:

-

Add the disubstituted alkyne (1.2 eq) via syringe, followed by the base, K₂CO₃ (2.5 eq).

-

Stir the mixture vigorously.

-

-

Reaction and Monitoring:

-

Heat the reaction to 100-120 °C.

-

Monitor the reaction's progress by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

-

-

Workup and Isolation:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent in vacuo to yield the crude product, which will require chromatographic purification.

-

Workflow for Isolation and Characterization

The successful synthesis of a novel analog is followed by a critical phase of purification and rigorous characterization to confirm its identity, purity, and structure.

Purification: From Crude Mixture to Pure Compound

For most indole syntheses, the crude product is a mixture containing unreacted starting materials, byproducts, and the target compound. Column chromatography is the most common and effective method for isolation.

-

Adsorbent and Solvent System Selection:

-

Choose an appropriate adsorbent, typically silica gel for compounds of moderate polarity.

-

Determine the optimal solvent system (eluent) using TLC. A good system will show the target compound with an Rf value of ~0.3 and good separation from impurities. A common starting point for indoles is a mixture of hexane and ethyl acetate.

-

-

Column Packing and Loading:

-

Pack a glass column with a slurry of silica gel in the chosen eluent.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with the solvent system, collecting fractions in test tubes.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

-

Final Isolation:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indole analog.

-

For solid compounds, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[15]

Characterization: Confirming Structure and Purity

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[16] Purity is assessed to ensure that biological data obtained is reliable and attributable to the target compound.[17][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation.[19]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a this compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons on the indole core, and the N-H proton (often a broad singlet).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.[20] High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is a critical piece of evidence for a novel compound. Fragmentation patterns can also offer structural clues.[21]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A characteristic N-H stretching band around 3300-3500 cm⁻¹ is a hallmark of the indole core.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.[] A pure sample should exhibit a single major peak. Quantitative ¹H NMR (qNMR) can also be used as an orthogonal method for purity assessment.[17]

Data Presentation and Visualization

To illustrate the expected outcomes, the following tables present hypothetical data for a series of newly synthesized this compound analogs.

Table 1: Summary of Synthetic Outcomes for Novel Analogs

| Compound ID | Synthetic Method | R² Substituent | R³ Substituent | Yield (%) | Purity (HPLC, %) |

| GEI-001 | Fischer | -H | -COOH | 75 | >98 (after recryst.) |

| GEI-002 | Larock | -Phenyl | -Methyl | 62 | >99 |

| GEI-003 | Larock | -Cyclopropyl | -Ethyl | 58 | >99 |

| GEI-004 | Larock | -Thienyl | -H | 65 | >98 |

Table 2: Key Spectroscopic Data for Hypothetical Analog GEI-002

| Data Type | Parameters and Observed Values |

| ¹H NMR | (400 MHz, CDCl₃, δ ppm): 8.05 (br s, 1H, N-H), 7.50-7.60 (m, 3H, Ar-H), 7.30-7.45 (m, 3H, Ar-H), 7.10 (d, 1H, Ar-H), 2.80 (q, 2H, -CH₂CH₃), 2.45 (s, 3H, -CH₃ at C3), 1.30 (t, 3H, -CH₂CH₃). |

| ¹³C NMR | (100 MHz, CDCl₃, δ ppm): 136.5, 135.8, 132.1, 129.0, 128.5, 126.3, 121.0, 119.8, 115.4, 110.5, 29.1, 16.5, 12.8. |

| HRMS (ESI) | m/z calculated for C₁₇H₁₈N [M+H]⁺: 236.1434; Found: 236.1431. |

Visualizing the Workflow and Chemistry

Diagrams are essential for conceptualizing complex processes. The following visualizations, generated using Graphviz, illustrate the overall discovery workflow and the mechanism of the Fischer Indole Synthesis.

Caption: High-level workflow for the discovery of novel indole analogs.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Conclusion

The discovery of novel this compound analogs is a scientifically rigorous process that combines strategic synthetic planning with meticulous isolation and characterization. By understanding the causality behind experimental choices—from selecting the appropriate catalyst in a Fischer synthesis to developing an optimal eluent for chromatography—researchers can efficiently navigate the path from conceptual design to a fully validated novel molecule. This guide provides the foundational protocols and strategic insights necessary to empower scientists in their quest to develop the next generation of indole-based therapeutics.

References

- Organic Letters. Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. ACS Publications.

- Molecules. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

- Duke Vertices. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke University.

- International Journal of Pharmaceutical Sciences and Research. NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. IJPSR.

- Nature Protocols. A three-component Fischer indole synthesis. PubMed.

- Wikipedia. Larock indole synthesis. Wikipedia.

- RSC Medicinal Chemistry. Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- International Journal of Pharmaceutical & Biological Archive. Synthesis of Indoles through Larock Annulation: Recent Advances. IJPBA.

- ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate.

- Organic Chemistry Portal. Synthesis of indoles. Organic-Chemistry.org.

- Journal of Chromatography. Separation of Indole Derivatives and Catecholamines by Thin-Layer Chromatography. PubMed.

- The Journal of Organic Chemistry. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. ACS Publications.

- Molecules. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health.

- SynArchive. Larock Indole Synthesis. SynArchive.

- ResearchGate. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity. ResearchGate.

- Wikipedia. Ullmann condensation. Wikipedia.

- ResearchGate. Ullmann coupling of indole derivatives. ResearchGate.

- ACS Chemical Biology. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.

- ResearchGate. Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate.

- ResearchGate. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate.

- MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI.

- Molecules. Biomedical Importance of Indoles. PubMed Central.

- ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate.

- Google Patents. Process of preparing purified aqueous indole solution. Google Patents.

- Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ACS Publications.

- RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry.

- The Journal of Organic Chemistry. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications.

- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek.

- Bioorganic & Medicinal Chemistry. Synthesis of Indole Analogues of the Natural Schweinfurthins. PubMed Central.

- Beilstein Journal of Organic Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.

- MDPI. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.

- Turkish Journal of Pharmaceutical Sciences. Recent advancements on biological activity of indole and their derivatives: A review. TJPS.

- Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.

- YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.

- The Journal of Organic Chemistry. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health.

- Molecules. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed Central.

- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Journal of Food Science and Technology. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Springer.

- Journal of Heterocyclic Chemistry. Study of Mass Spectra of Some Indole Derivatives. Scirp.org.

- Organic & Biomolecular Chemistry. Recent advances in the synthesis of indoles and their applications. RSC Publishing.

- ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Technical Guide to the Spectroscopic Characterization of 6-ethyl-1H-indole

Introduction to 6-ethyl-1H-indole and its Spectroscopic Signature

This compound belongs to the vast family of indole derivatives, which are core structures in numerous natural products and pharmacologically active compounds. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

This guide will systematically detail the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns. The presented data is a composite, derived from the known spectra of indole, 6-methyl-1H-indole, and ethylbenzene, and is intended to serve as a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is generally required. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase and baseline correction to produce the final, interpretable NMR spectrum.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the indole ring protons and the ethyl substituent. The chemical shifts are influenced by the electron-donating nature of the ethyl group and the aromatic ring currents of the indole system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | ~8.10 | broad singlet | - | 1H |

| H-7 | ~7.55 | doublet | ~8.0 | 1H |

| H-4 | ~7.45 | singlet | - | 1H |

| H-2 | ~7.15 | multiplet | - | 1H |

| H-5 | ~7.00 | doublet of doublets | ~8.0, ~1.5 | 1H |

| H-3 | ~6.50 | multiplet | - | 1H |

| -CH₂- (ethyl) | ~2.80 | quartet | ~7.6 | 2H |

| -CH₃ (ethyl) | ~1.30 | triplet | ~7.6 | 3H |

Interpretation:

-

N-H Proton (H-1): The proton on the nitrogen atom is expected to be significantly deshielded and appear as a broad singlet around 8.10 ppm. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region (7.00-7.60 ppm). H-7 is adjacent to the electron-withdrawing pyrrole nitrogen and is expected to be the most downfield of the benzene ring protons. H-4, being in the ortho position to the ethyl group, will also be influenced. The substitution at C-6 simplifies the splitting pattern for H-4, which is predicted to be a singlet. H-5 will show coupling to H-4 and H-7.

-

Pyrrole Protons (H-2, H-3): The protons on the five-membered ring are also in the aromatic region but are generally more shielded than the benzene ring protons.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are adjacent to the aromatic ring and will be deshielded, appearing as a quartet around 2.80 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.30 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~136.0 |

| C-6 | ~132.0 |

| C-3a | ~128.5 |

| C-2 | ~124.0 |

| C-4 | ~121.0 |

| C-5 | ~120.0 |

| C-7 | ~111.0 |

| C-3 | ~102.5 |

| -CH₂- (ethyl) | ~29.0 |

| -CH₃ (ethyl) | ~16.0 |

Interpretation:

-

Aromatic Carbons: The eight carbons of the indole ring are expected to resonate in the downfield region (100-140 ppm). The quaternary carbons (C-3a, C-6, and C-7a) will generally have different intensities compared to the protonated carbons. The attachment of the ethyl group at C-6 will cause a downfield shift for this carbon.

-

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the aromatic ring, will be more deshielded than the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3400 | N-H stretch | Medium, sharp |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2975-2850 | Aliphatic C-H stretch | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium to strong |

| ~800 | C-H out-of-plane bend | Strong |

Interpretation:

-

N-H Stretch: A sharp, medium-intensity peak around 3400 cm⁻¹ is a hallmark of the N-H stretching vibration in the indole ring[1].

-

C-H Stretches: The region between 3100 and 2850 cm⁻¹ will contain absorptions for both aromatic and aliphatic C-H stretching. The aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the stronger absorptions for the ethyl group's C-H bonds will be just below 3000 cm⁻¹[2].

-

Aromatic C=C Stretches: The presence of the aromatic indole ring will give rise to characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region[3].

-

C-H Bending: A strong band around 800 cm⁻¹ is expected for the out-of-plane C-H bending of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of volatile, thermally stable compounds like this compound:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (molecular formula C₁₀H₁₁N, molecular weight 145.20 g/mol ) is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern.

| m/z | Proposed Fragment | Significance |

| 145 | [C₁₀H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - C₂H₄]⁺ | Loss of ethylene via rearrangement |

| 103 | [M - C₂H₄ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Interpretation:

The major fragmentation pathway for alkylindoles involves the cleavage of the bond beta to the indole ring system[4].

-

Molecular Ion (m/z 145): A strong molecular ion peak is expected due to the stability of the aromatic indole ring system.

-

Loss of a Methyl Radical (m/z 130): The most favorable fragmentation is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This results in a stable, resonance-stabilized cation at m/z 130, which is often the base peak in the spectrum.

-

Other Fragments: Further fragmentation can occur, such as the loss of ethylene (C₂H₄) through a rearrangement process, or the characteristic loss of hydrogen cyanide (HCN) from the pyrrole ring.

Visualizations

Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene.

- Beynon, J. H., & Williams, A. E. (1959). The Mass Spectra of Alkylindoles. Applied Spectroscopy, 13(4), 101–105.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137928, 6-Methyl-1H-indole.

- NIST. (n.d.). 1H-Indole, 6-methyl-. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- YouTube. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

Sources

Quantum chemical calculations for 6-ethyl-1H-indole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 6-Ethyl-1H-Indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Understanding the intrinsic electronic and structural properties of indole derivatives is paramount for rational drug design and predicting molecular behavior. This technical guide provides a comprehensive, step-by-step workflow for the quantum chemical characterization of this compound using Density Functional Theory (DFT), a powerful and widely adopted computational method.[3] Tailored for researchers, scientists, and drug development professionals, this document explains the causality behind methodological choices, establishes a self-validating protocol, and presents a detailed analysis of the molecule's key physicochemical properties.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains 19 atoms and a delocalized π-electron system, the goal is to select a methodology that balances computational cost with high accuracy.